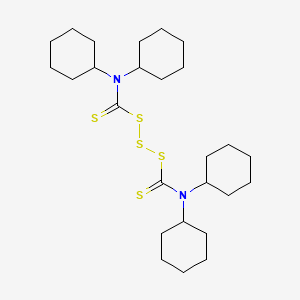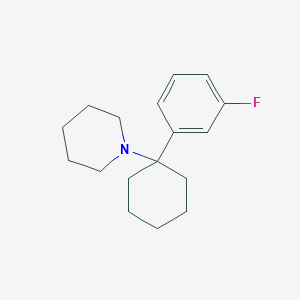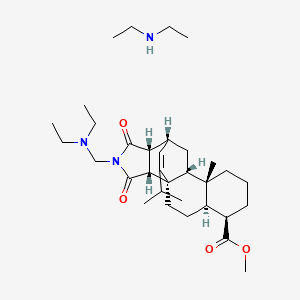
Selmid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selmid is a chemical compound known for its unique properties and applications in various fields. It is widely studied for its potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selmid can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors. The process involves the careful control of reaction parameters to ensure consistency and purity. The industrial production methods are designed to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Selmid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Selmid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Selmid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Selmid is compared with other similar compounds to highlight its uniqueness:
Compound A: Similar in structure but differs in its reactivity and applications.
Compound B: Shares some functional groups with this compound but has different biological activities.
Compound C: Used in similar industrial applications but has a different synthesis route.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
70985-43-2 |
|---|---|
Molekularformel |
C33H55N3O4 |
Molekulargewicht |
557.8 g/mol |
IUPAC-Name |
N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |
InChI |
InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |
InChI-Schlüssel |
XLKJYRJFUMVDQI-QKQQEJIJSA-N |
Isomerische SMILES |
CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |
Kanonische SMILES |
CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
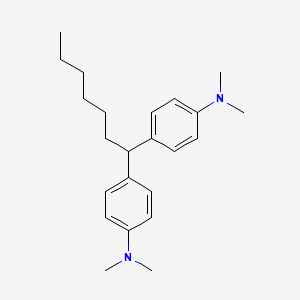
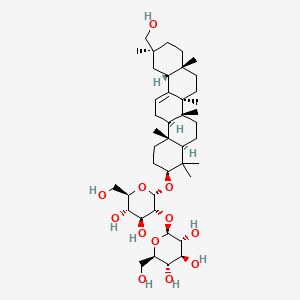
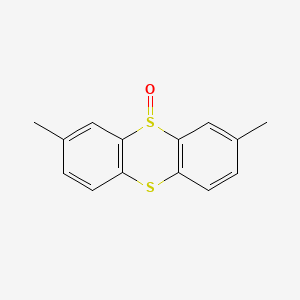


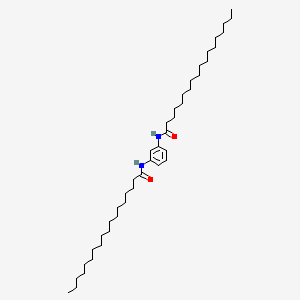
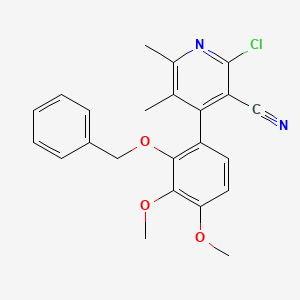

![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)

